molecular formula C10H11Cl B13932113 Benzene, (2-chloro-2-butenyl)- CAS No. 54411-12-0

Benzene, (2-chloro-2-butenyl)-

Katalognummer: B13932113
CAS-Nummer: 54411-12-0
Molekulargewicht: 166.65 g/mol
InChI-Schlüssel: NKGAPYOBDADCJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, (2-chloro-2-butenyl)-: is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a 2-chloro-2-butenyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chloro-2-butenyl)- typically involves the electrophilic aromatic substitution of benzene with a 2-chloro-2-butenyl halide . The reaction conditions often include the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the electrophilic species and subsequent substitution on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzene, (2-chloro-2-butenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals or biologically active molecules .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzene, (2-chloro-2-butenyl)- is unique due to the presence of both a chlorine atom and a butenyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the double bond in the butenyl group also adds to its versatility in chemical reactions .

Eigenschaften

CAS-Nummer

54411-12-0

Molekularformel

C10H11Cl

Molekulargewicht

166.65 g/mol

IUPAC-Name

2-chlorobut-2-enylbenzene

InChI

InChI=1S/C10H11Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,8H2,1H3

InChI-Schlüssel

NKGAPYOBDADCJM-UHFFFAOYSA-N

Kanonische SMILES

CC=C(CC1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.